3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide
Description
3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thioamide group attached to a propanamide backbone, with a 4-methylphenyl group as a substituent
Properties
IUPAC Name |
(3-amino-3-oxopropyl) N-(4-methylphenyl)carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-8-2-4-9(5-3-8)13-11(15)16-7-6-10(12)14/h2-5H,6-7H2,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQVVQDILCECAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)SCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide typically involves the reaction of 4-methylphenyl isothiocyanate with 3-mercaptopropanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Methoxyphenyl)carbamothioyl]sulfanyl}propanamide
- 3-{[(4-Chlorophenyl)carbamothioyl]sulfanyl}propanamide
- 3-{[(4-Nitrophenyl)carbamothioyl]sulfanyl}propanamide
Uniqueness
3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
